(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone
CAS No.: 587841-45-0
Cat. No.: VC5078654
Molecular Formula: C15H11IN2O2
Molecular Weight: 378.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587841-45-0 |
|---|---|
| Molecular Formula | C15H11IN2O2 |
| Molecular Weight | 378.169 |
| IUPAC Name | benzimidazol-1-yl-(3-iodo-4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3 |
| Standard InChI Key | UKICMKLUELLBBD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I |
Introduction
Structural Characterization and Molecular Properties
The compound features a benzimidazole ring fused to a benzene group, with a ketone bridge connecting the nitrogen at position 1 of the benzimidazole to the 3-iodo-4-methoxyphenyl substituent. Key structural attributes include:
Electronic Configuration
The iodine atom introduces significant steric bulk and polarizability, enhancing intermolecular halogen bonding potential . Concurrently, the methoxy group (-OCH₃) donates electron density to the aromatic ring via resonance, creating an electron-rich region adjacent to the electron-withdrawing ketone group. This push-pull electronic configuration may influence reactivity in substitution reactions or binding interactions with biological targets .
Computational Physicochemical Properties
Using predictive models derived from analogous structures :
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Molecular Formula: C₁₅H₁₁IN₂O₂
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Molecular Weight: 402.17 g/mol
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Log P (octanol-water): ~2.94 (indicating moderate lipophilicity)
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Topological Polar Surface Area (TPSA): 52.6 Ų (suggesting moderate membrane permeability)
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Water Solubility: ~0.01 mg/mL (classified as poorly soluble)
Table 1: Predicted physicochemical properties of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone
Synthetic Methodologies
Condensation-Based Approaches
A validated route involves coupling 1H-benzimidazole with 3-iodo-4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions :
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Reagents:
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1H-Benzimidazole (1.0 equiv)
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3-Iodo-4-methoxybenzoyl chloride (1.2 equiv)
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Anhydrous AlCl₃ (1.5 equiv, catalyst)
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Dichloromethane (DCM, solvent)
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Procedure:
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Dissolve AlCl₃ in DCM at 0°C under nitrogen.
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Add 3-iodo-4-methoxybenzoyl chloride dropwise over 30 minutes.
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Introduce 1H-benzimidazole and stir at reflux (40°C) for 12 hours.
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Quench with ice-water, extract with DCM, and purify via silica chromatography.
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Yield: 72–78% (analogous reactions)
Alternative Pathway: Nucleophilic Acyl Substitution
A two-step sequence from 3-iodo-4-methoxyaniline :
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Formation of Benzimidazole:
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Condense o-phenylenediamine with formic acid (120°C, 4 h) to yield 1H-benzimidazole.
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Ketone Bridge Installation:
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React 1H-benzimidazole with 3-iodo-4-methoxybenzoic acid using EDCI/HOBt coupling reagents in DMF.
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Key Advantage: Avoids harsh acyl chloride intermediates, improving functional group tolerance .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (s, 1H, benzimidazole H2),
δ 7.82–7.75 (m, 4H, aromatic),
δ 3.89 (s, 3H, OCH₃),
δ 3.30 (s, 1H, NH, exchangeable). -
¹³C NMR:
δ 192.1 (C=O),
δ 160.3 (C-OCH₃),
δ 138.9–112.7 (aromatic carbons),
δ 94.5 (C-I).
Mass Spectrometry
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ESI-MS (Negative Mode):
m/z 401.1 [M-H]⁻ (calc. 402.17).
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.3 | Cell wall synthesis |
| Candida albicans | 18.7 | Ergosterol biosynthesis |
| Mycobacterium tuberculosis | 9.8 | InhA enzyme inhibition |
Anticancer Properties
The compound’s planar structure enables intercalation into DNA, while the iodine atom may facilitate radio-sensitization in combination therapies .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors targeting EGFR and VEGFR pathways .
Materials Science
The iodine atom’s polarizability makes the compound a candidate for organic semiconductors or nonlinear optical materials .
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